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Compound of Interest

Compound Name: ATSP-7041

Cat. No.: B605680

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ATSP-7041, a stapled a-helical peptide
designed as a potent dual inhibitor of Murine Double Minute 2 (MDM2) and Murine Double
Minute X (MDMX), key negative regulators of the p53 tumor suppressor protein. By disrupting
the MDM2/MDMX-p53 protein-protein interactions, ATSP-7041 reactivates the p53 pathway,
leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Mechanism of Action: Restoring p53 Function

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In many
cancers, p53 is inactivated through overexpression of its negative regulators, MDM2 and
MDMX. ATSP-7041 is a hydrocarbon-stapled peptide that mimics the a-helical structure of the
p53 transactivation domain, enabling it to bind with high affinity to the p53-binding pockets of
both MDM2 and MDMX.[1][2] This dual inhibition releases p53 from negative regulation,
leading to its stabilization and the activation of downstream p53 target genes involved in cell
cycle arrest (e.g., p21) and apoptosis.[3]

The following diagram illustrates the signaling pathway targeted by ATSP-7041.
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Figure 1: Mechanism of ATSP-7041 in reactivating the p53 pathway.
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Quantitative Data Summary
Binding Affinity of ATSP-7041

The binding affinities of ATSP-7041 to MDM2 and MDMX have been determined using
fluorescence polarization assays.[1]

Target Ki (nM)
MDM2 0.9
MDMX 7.0

Negative Control (ATSP-7342)

MDM2 536

MDMX >1000

Comparator (Nutlin-3a)

MDM2 52

MDMX >1000

Cellular Activity of ATSP-7041

The in vitro efficacy of ATSP-7041 was assessed in various cancer cell lines using a 3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
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. MDM2/MDMX

Cell Line Cancer Type p53 Status IC50 (UM)
Status

SJSA-1 Osteosarcoma Wild-Type MDM2 Amplified 1.8
MDMX

MCF-7 Breast Cancer Wild-Type ) 0.8
Overexpression

RKO Colon Carcinoma  Wild-Type - 15

HCT116 Colon Carcinoma  Wild-Type - 2.5

MDA-MB-435 Melanoma Mutant - >30

Colorectal
SW480 Mutant - >30

Adenocarcinoma

In Vivo Efficacy of ATSP-7041 in Xenograft Models

ATSP-7041 has demonstrated significant tumor growth inhibition in mouse xenograft models.[1]

[5]

Tumor Growth

Xenograft Model Cancer Type Dosing Regimen
- 5 @ IR Inhibition (%)

15 mg/kg, i.v., q.d. for
SJSA-1 Osteosarcoma 61
2 weeks

30 mg/kg, i.v., g.0.d.
SJSA-1 Osteosarcoma 61
for 2 weeks

20 mg/kg, i.v., g.o.d.

MCF-7 Breast Cancer 63
for 23 days
30 mg/kg, i.v., g.o.d.

MCF-7 Breast Cancer 87
for 23 days

Pharmacokinetic Properties of ATSP-7041

The pharmacokinetic profile of ATSP-7041 has been evaluated in multiple species following
intravenous administration.[5]
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S i D (mgl/kg) Half-life (t1/2, h) Clearance
ecies ose (m alf-life ,

P g'kg (mL/hl/kg)
Mouse 15 ~1.5 52.2

Rat 5 ~2.1 43.5

Cynomolgus Monkey 0.5

Experimental Protocols

Fluorescence Polarization Binding Assay

This assay was used to determine the dissociation constants (Ki) for the interaction of ATSP-

7041 with MDM2 and MDMX.

e Reagents: Recombinant human MDM2 and MDMX proteins, a fluorescently labeled analog
of a linear p53-derived peptide (FAM-pDI), and test compounds (ATSP-7041, ATSP-7342,

Nutlin-3a).

e Procedure:

o

compound is prepared in assay buffer.

o

[¢]

o

A solution containing 10 nM of the FAM-pDI probe and varying concentrations of the test

The reaction is initiated by adding the recombinant target protein (MDM2 or MDMX).
The mixture is incubated at room temperature to reach equilibrium.

Fluorescence polarization is measured using a suitable plate reader.

o Data Analysis: The IC50 values are determined by fitting the data to a four-parameter
sigmoidal dose-response curve. Ki values are then calculated using the Cheng-Prusoff

equation.

The general workflow for this assay is depicted below.
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Figure 2: Experimental workflow for the Fluorescence Polarization Binding Assay.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b605680?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Cell Viability (MTT) Assay

This colorimetric assay was used to assess the effect of ATSP-7041 on the viability of cancer
cell lines.[4]

o Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and
allowed to adhere overnight.

o Treatment: Cells are treated with various concentrations of ATSP-7041 or vehicle control for
a specified period (e.g., 72 hours).

o MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is
added to each well and incubated to allow for the formation of formazan crystals by
metabolically active cells.

e Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g.,
DMSO).

o Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a
microplate reader.

o Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50
values are calculated by plotting the percentage of viable cells against the log concentration
of ATSP-7041.

Co-Immunoprecipitation and Western Blotting

These techniques were used to demonstrate the disruption of the p53-MDM2 and p53-MDMX
interactions in cells treated with ATSP-7041.[3]

e Cell Lysis: Cells are treated with ATSP-7041 or vehicle control, harvested, and lysed in a
suitable lysis buffer.

e Immunoprecipitation: The protein of interest (e.g., p53) is immunoprecipitated from the cell
lysates using a specific primary antibody conjugated to beads (e.g., protein A/G).

e Washing: The beads are washed to remove non-specific binding proteins.
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Elution: The immunoprecipitated proteins are eluted from the beads.

SDS-PAGE and Western Blotting: The eluted proteins are separated by SDS-PAGE,
transferred to a membrane, and probed with primary antibodies against the proteins of
interest (e.g., MDM2, MDMX, p53).

Detection: The protein bands are visualized using a secondary antibody conjugated to a
detection enzyme (e.g., HRP) and a chemiluminescent substrate.

In Vivo Xenograft Studies

The antitumor efficacy of ATSP-7041 was evaluated in mouse xenograft models.[1]

Tumor Implantation: Human cancer cells (e.g., SJISA-1 or MCF-7) are subcutaneously
injected into the flank of immunodeficient mice.

Tumor Growth: Tumors are allowed to grow to a palpable size.

Treatment: Mice are randomized into treatment groups and administered with ATSP-7041 or
vehicle control via a specified route (e.g., intravenous) and schedule.

Tumor Measurement: Tumor volume is measured regularly using calipers.

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of
the treated group to that of the vehicle control group.

Conclusion

ATSP-7041 is a potent, cell-penetrating, stapled peptide that effectively targets both MDM2 and

MDMX, leading to the reactivation of the p53 tumor suppressor pathway. Its dual inhibitory

mechanism offers a potential therapeutic advantage in cancers that overexpress either or both

of these negative regulators. The comprehensive preclinical data, including high binding affinity,

selective cellular activity, and significant in vivo antitumor efficacy, support the continued

investigation of ATSP-7041 and its analogs as a promising strategy for p53-targeted cancer

therapy.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b605680?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.1303002110
https://www.benchchem.com/product/b605680?utm_src=pdf-body
https://www.benchchem.com/product/b605680?utm_src=pdf-body
https://www.benchchem.com/product/b605680?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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